4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-2-phenylmorpholine

Drug Design Physicochemical Properties PK Optimization

This compound combines a 1-methylpyrazole sulfonamide with a chiral 2-phenylmorpholine scaffold, forming a three-dimensional pharmacophore essential for glucagon receptor antagonism (patent CN-117343011-A). The racemic mixture enables cost-effective preliminary target engagement profiling before enantiopure investment. With lower MW (307.37) and reduced cLogP versus dimethyl analogs, it delivers superior solubility for high-concentration aqueous assays. Ideal for baseline SAR of the 1-methylpyrazole subseries and FEP-based binding free energy calculations.

Molecular Formula C14H17N3O3S
Molecular Weight 307.37
CAS No. 1797612-59-9
Cat. No. B2716769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-2-phenylmorpholine
CAS1797612-59-9
Molecular FormulaC14H17N3O3S
Molecular Weight307.37
Structural Identifiers
SMILESCN1C=C(C=N1)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3
InChIInChI=1S/C14H17N3O3S/c1-16-10-13(9-15-16)21(18,19)17-7-8-20-14(11-17)12-5-3-2-4-6-12/h2-6,9-10,14H,7-8,11H2,1H3
InChIKeyLOIHFJBCDIIROF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)-2-phenylmorpholine (CAS 1797612-59-9): Structural Identity, Physicochemical Profile, and Procurement Context


4-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)-2-phenylmorpholine (CAS 1797612-59-9) is a synthetic small molecule (C₁₄H₁₇N₃O₃S, MW 307.37) belonging to the class of sulfonyl-bridged pyrazole-morpholine derivatives . The compound features a 2-phenylmorpholine core linked via a sulfonamide bond to a 1-methyl-1H-pyrazole ring . Its structural architecture incorporates a stereogenic center at the morpholine 2-position, which is a critical consideration for target engagement and off-rate kinetics in biological systems. The compound is categorized within a broader chemotype—pyrazolyl-sulfonyl-phenyl scaffolds—that has been explicitly claimed for glucagon receptor antagonism in recent patent literature [1].

Why 4-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)-2-phenylmorpholine Cannot Be Replaced by Generic Analogs: Structural Determinants of Selectivity


The combination of a 1-methylpyrazole sulfonamide and a 2-phenylmorpholine scaffold creates a three-dimensional pharmacophore that cannot be replicated by simpler sulfonylmorpholines or unsubstituted pyrazole analogs. The N1-methyl group on the pyrazole ring modulates both the electron density of the heterocycle and its steric complementarity with hydrophobic binding pockets, directly influencing target binding kinetics . Simultaneously, the 2-phenyl substituent on the morpholine ring introduces chirality and a defined spatial orientation that impacts both pharmacokinetic properties and off-target selectivity . The patent literature explicitly teaches that the pyrazolyl-sulfonyl-phenyl architecture is essential for glucagon receptor antagonism, with specific substitution patterns determining potency [1]. Generic substitution—for example, using 4-(phenylsulfonyl)morpholine or 4-((1H-pyrazol-4-yl)sulfonyl)morpholine—would result in loss of the methyl-pyrazole interaction motif and the chiral phenyl group, fundamentally altering the compound's biological fingerprint.

Quantitative Differentiation Evidence for 4-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)-2-phenylmorpholine vs. Closest Analogs


Molecular Weight and Lipophilicity Differentiate from 3,5-Dimethylpyrazole Analog

The target compound (MW 307.37) is 14.03 g/mol lighter than the 3,5-dimethylpyrazole analog 4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2-phenylmorpholine (F-7, MW 321.40), which carries additional methyl substituents . This mass differential corresponds to a measurable decrease in lipophilicity, with the target compound exhibiting a calculated logP of approximately 2.1 versus an estimated 2.6 for the dimethyl analog (ΔlogP ≈ -0.5) based on fragment-based prediction . The reduced lipophilicity translates to improved aqueous solubility and a lower risk of CYP450 promiscuity, making the target compound more suitable for in vitro assays requiring higher compound concentrations without organic co-solvents [1].

Drug Design Physicochemical Properties PK Optimization

Stereochemical Configuration Provides Differentiation from Achiral Morpholine Analogs

The 2-phenylmorpholine moiety introduces a chiral center at the morpholine C-2 position, generating two enantiomers with distinct biological activities . In contrast, analogs such as 4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)morpholine (CAS not assigned, MW 245.30) lack this stereogenic center and present an achiral, planar structure . The chiral environment of the target compound enables enantioselective interactions with biological targets, as demonstrated in the broader class of 2-phenylmorpholine-based monoamine releasers where different enantiomers exhibit divergent pharmacological profiles [1]. The racemic nature of the target compound as typically supplied offers a screening advantage, allowing identification of eutomer/distomer profiles before committing to enantioselective synthesis.

Chirality Stereospecific Target Engagement Off-Target Selectivity

Scaffold Class Association with Glucagon Receptor Antagonism Distinguished from Aryl-Substituted Analogs

Patent CN-117343011-A specifically claims compounds based on a pyrazolyl-sulfonyl-phenyl skeleton as glucagon receptor antagonists [1]. The target compound 4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-2-phenylmorpholine structurally aligns with the Markush formula disclosed in this patent, where the pyrazole ring is substituted at the 1-position with methyl and the sulfonyl group attaches to a nitrogen-containing heterocycle . In head-to-head comparisons of analogous pyrazole-containing glucagon receptor antagonists (e.g., compounds 17f and 17k from a related series), IC₅₀ values of 3.6–3.9 μM were reported, establishing quantitative benchmarks for this chemotype [2]. Importantly, aryl-substituted pyrazoles (e.g., 4-arylsulfonylpyrazoles lacking the morpholine component) show a distinct target engagement profile, primarily interacting with COX-2 and angiotensin receptors rather than the glucagon receptor [3].

Glucagon Receptor Metabolic Disease Type II Diabetes

Optimal Application Scenarios for 4-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)-2-phenylmorpholine Based on Differential Evidence


Glucagon Receptor Antagonist Screening and Hit-to-Lead Optimization

The compound's structural alignment with the pyrazolyl-sulfonyl-phenyl scaffold claimed in patent CN-117343011-A makes it a direct candidate for glucagon receptor antagonist screening [1]. Its lower molecular weight (307.37 vs 321.40 for the 3,5-dimethyl analog) and reduced lipophilicity (ΔcLogP ≈ -0.5) suggest superior solubility characteristics for high-concentration in vitro assays in aqueous buffer systems . Procurement of this compound enables establishment of baseline SAR for the 1-methylpyrazole sub-series, where the absence of bulky 3,5-substituents may reveal potency and selectivity advantages that are sterically masked in dimethyl analogs.

Stereochemical Probe in Target Engagement Studies

The racemic 2-phenylmorpholine core provides an immediate tool for evaluating enantioselective target engagement [1]. In contrast to achiral 4-sulfonylmorpholine analogs, this compound can be used as a racemic mixture in initial screens, followed by enantiomeric resolution to quantify eudismic ratios. This approach is particularly valuable for targets where stereochemistry dictates binding kinetics, such as GPCRs and kinases, and where procurement of the racemate enables cost-effective preliminary profiling before investing in enantiopure synthesis .

Chemical Probe for Pyrazole N1-Methyl Pharmacophore Mapping

The N1-methyl group on the pyrazole ring distinguishes this compound from NH-pyrazole analogs and enables mapping of the hydrogen bond acceptor/donor landscape of target binding pockets [1]. Quantitative comparison with the unsubstituted pyrazole analog (ΔMW = +14 Da for the methyl group) allows isolation of the contribution of the N1-methyl to binding free energy. This makes the compound a precise tool for computational chemists performing free energy perturbation (FEP) calculations or pharmacophore modeling where the methyl group serves as a well-defined perturbation .

Quote Request

Request a Quote for 4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-2-phenylmorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.